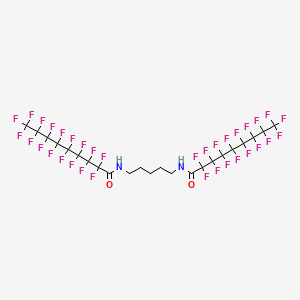
N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) is a fluorinated organic compound characterized by its unique structure and properties. This compound is notable for its high degree of fluorination, which imparts significant chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a chloro atom with dithiol functions of pentane-1,5-dithiole . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a base to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the high fluorine content provides significant resistance to these reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Investigated for its potential use in biological systems, particularly in studies involving fluorinated compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical imaging agents.
Mecanismo De Acción
The mechanism of action of N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to various molecular targets, affecting pathways involved in chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bisphthalonitrile Derivatives: Compounds like 5,5′- (pentane-1,5-diylbis(sulfanediyl))bis(4-(2-aminophenyl)thio)phthalonitrile.
Pentane-1,5-diylbis(oxy-nitrilo) Compounds: Such as 2,2’-{1,1’-[Pentane-1,5-diylbis(oxy-nitrilo)]diethylidyne}di-1-naphthol.
Uniqueness
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds.
Propiedades
Fórmula molecular |
C23H12F34N2O2 |
|---|---|
Peso molecular |
994.3 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)pentyl]nonanamide |
InChI |
InChI=1S/C23H12F34N2O2/c24-8(25,10(28,29)12(32,33)14(36,37)16(40,41)18(44,45)20(48,49)22(52,53)54)6(60)58-4-2-1-3-5-59-7(61)9(26,27)11(30,31)13(34,35)15(38,39)17(42,43)19(46,47)21(50,51)23(55,56)57/h1-5H2,(H,58,60)(H,59,61) |
Clave InChI |
BMICQKRPAHMBEP-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)


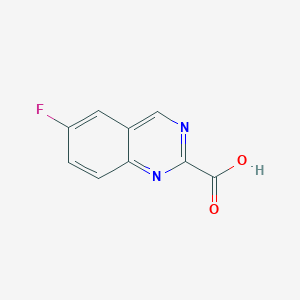
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
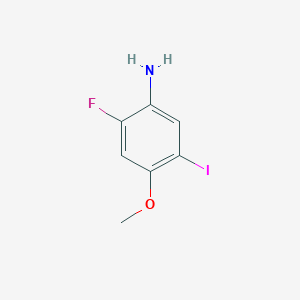
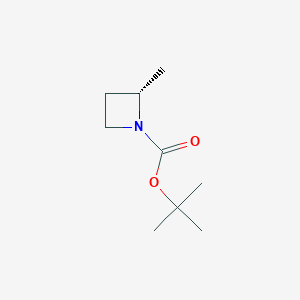
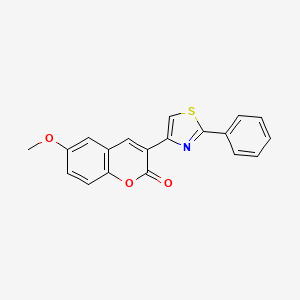

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
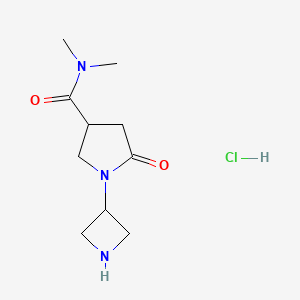
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
